O-(2-fluorophenyl)hydroxylamine hydrochloride
Description
Properties
IUPAC Name |
O-(2-fluorophenyl)hydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO.ClH/c7-5-3-1-2-4-6(5)9-8;/h1-4H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNYAHMGBLLPOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)ON)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- Hydroxylamine hydrochloride or hydroxylamine sulfate as the nucleophile source.
- 2-fluorophenyl halide (chloride or bromide) or a 2-fluorophenyl sulfonate derivative as the alkylating agent.
- Base (e.g., sodium carbonate or sodium bicarbonate) to neutralize acid and facilitate reaction.
- Organic solvents such as toluene, acetonitrile, or ethanol depending on solubility and reaction conditions.
- Hydrochloric acid for salt formation.
Reaction Conditions
The preparation typically follows these steps:
Formation of Hydroximic Acid Ester Intermediate:
Hydroxylamine salt is reacted with an activated 2-fluorophenyl derivative under cooled conditions (-20°C to 5°C) in a biphasic system (organic solvent and aqueous phase). The controlled addition rate and temperature prevent side reactions and decomposition.O-Alkylation Step:
The hydroximic acid ester intermediate undergoes O-alkylation using the 2-fluorophenyl halide in the presence of a base in a non-aqueous medium. This step is often performed in organic solvents sparingly miscible with water to facilitate phase separation and purification.Hydrolysis and Salt Formation:
The O-(2-fluorophenyl)hydroxylamine is hydrolyzed and treated with hydrochloric acid to form the stable hydrochloride salt. Hydrochloric acid is preferred due to its effectiveness and ease of removal of by-products.Isolation and Purification:
The final product is isolated by aqueous phase separation, solvent removal, and crystallization of the hydrochloride salt, yielding a stable solid suitable for storage and further use.
Reaction Scheme Summary
| Step | Reaction Description | Conditions | Notes |
|---|---|---|---|
| 1 | Hydroxylamine salt + 2-fluorophenyl halide → Hydroximic acid ester intermediate | -20°C to 5°C, biphasic system, controlled addition | Prevents side reactions |
| 2 | O-Alkylation of intermediate | Non-aqueous organic solvent, base present | Use of toluene, acetonitrile, or ethanol |
| 3 | Hydrolysis and acid treatment | Dilute HCl, room temperature | Formation of hydrochloride salt |
| 4 | Isolation | Phase separation, crystallization | Purification of hydrochloride salt |
Research Findings and Optimization Notes
- Temperature Control: Low temperature during addition and reaction minimizes decomposition of hydroxylamine derivatives and side reactions.
- Solvent Choice: Organic solvents sparingly miscible with water (e.g., toluene) facilitate phase separation and improve yield.
- Base Selection: Carbonates or bicarbonates neutralize acid generated and maintain reaction pH.
- Acid Hydrolysis: Hydrochloric acid is preferred for hydrolysis and salt formation due to its strong acidity and ease of handling.
- Yield and Purity: The process yields high-purity this compound suitable for pharmaceutical applications.
Comparative Data Table: Alkylation Agents and Yields (Representative Data)
| Alkylating Agent | Solvent System | Base Used | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 2-Fluorophenyl chloride | Toluene/water biphasic | NaHCO3 | -3 to +5 | 75-85 | Controlled addition critical |
| 2-Fluorophenyl bromide | Acetonitrile/water | Na2CO3 | -20 to -5 | 70-80 | Slightly more reactive |
| 2-Fluorophenyl tosylate | Ethanol/toluene | NaHCO3 | 0 to 5 | 65-75 | Requires longer reaction time |
Scientific Research Applications
Medicinal Chemistry Applications
Inhibition of Enzymes
One significant application of O-(2-fluorophenyl)hydroxylamine hydrochloride is its role as an inhibitor of enzymes involved in critical biological pathways. For instance, hydroxylamines have been studied for their ability to inhibit indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in immune suppression and cancer progression. Research indicates that derivatives of hydroxylamines can exhibit sub-micromolar inhibition of IDO1, making them promising candidates in cancer therapy .
Case Study : A study evaluated various hydroxylamine derivatives, including those with halogen substitutions. The results demonstrated that compounds with fluorine substitutions at specific positions on the aromatic ring significantly enhanced inhibitory potency against IDO1. Notably, O-benzylhydroxylamine showed nanomolar activity in cell-based assays, suggesting that similar fluorinated derivatives may also exhibit potent biological activity .
Pharmacokinetics and Bioavailability
Brain Penetration
Recent research has focused on the pharmacokinetic properties of hydroxylamine-based compounds, particularly their ability to penetrate the blood-brain barrier (BBB). This compound has been identified as a candidate for developing brain-penetrant drugs targeting conditions like glioblastoma .
Case Study : In studies involving modified hydroxylamines, compounds exhibiting ortho-fluorine substitutions demonstrated enhanced permeability and reduced efflux ratios in cellular assays designed to mimic the BBB. This indicates that this compound could be optimized for improved brain bioavailability, which is crucial for treating central nervous system disorders .
Synthesis and Derivative Development
General Synthesis Methodologies
The synthesis of this compound typically involves the reaction of appropriate aromatic compounds with hydroxylamine under controlled conditions. The introduction of fluorine at the ortho position can be achieved through various synthetic routes that enhance the compound's stability and reactivity .
| Synthesis Step | Description |
|---|---|
| Starting Material | Aromatic compound (e.g., 2-fluoroaniline) |
| Reagents Used | Hydroxylamine hydrochloride, catalysts |
| Reaction Conditions | Temperature control, solvent choice (e.g., THF) |
| Final Product | This compound |
Potential Therapeutic Applications
Cancer Therapy
The potential use of this compound in cancer therapy is particularly noteworthy. Its ability to inhibit enzymes like IDO1 positions it as a candidate for combination therapies aimed at enhancing immune responses against tumors .
Case Study : In a series of experiments assessing the cytotoxicity and efficacy of hydroxylamines against various cancer cell lines, compounds similar to O-(2-fluorophenyl)hydroxylamine demonstrated significant reductions in cell viability at low concentrations, underscoring their therapeutic potential .
Mechanism of Action
The mechanism of action of O-(2-fluorophenyl)hydroxylamine hydrochloride involves its ability to act as a nucleophile and participate in various chemical reactions. The hydroxylamine group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of new chemical entities. This property makes it useful in synthetic chemistry and biochemical studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes key structural analogs and their properties:
Key Comparative Insights
Electronic and Steric Effects
- Fluorine Substitution : The position and number of fluorine atoms significantly influence reactivity. For example, the pentafluorobenzyl group in O-(2,3,4,5,6-PFBHA)HCl enhances electron-withdrawing effects, making it ideal for stabilizing carbonyl derivatives in GC-ECD analysis . In contrast, the single fluorine in O-(2-fluorophenyl)hydroxylamine HCl may offer moderate reactivity suitable for less demanding derivatization.
- Chlorine vs. Fluorine : The 2-chloro-4-fluoro analog exhibits higher molecular weight and melting point due to chlorine’s greater atomic mass and polarizability compared to fluorine.
Research Findings and Trends
- Derivatization Efficiency: Studies show that pentafluorobenzyl derivatives achieve detection limits as low as ppt levels in GC-ECD , outperforming non-fluorinated analogs. The 2-fluorophenyl variant’s derivatization efficiency remains unquantified but is hypothesized to be lower due to fewer electron-withdrawing groups.
- Thermal Stability: Higher fluorine content correlates with increased thermal stability. O-(pentafluorobenzyl)hydroxylamine HCl remains stable at GC operating temperatures (200–300°C) , whereas mono-fluorinated analogs may decompose at lower temperatures.
Biological Activity
O-(2-Fluorophenyl)hydroxylamine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.
- Molecular Formula : C7H8ClFNO
- Molar Mass : 169.60 g/mol
- CAS Number : 1803567-23-8
This compound functions primarily as an inhibitor of various enzymes and receptors involved in cancer progression. Its hydroxylamine functional group is critical for its reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study focusing on the compound's derivatives revealed that certain hydroxylamine-based compounds showed potent inhibition of indoleamine 2,3-dioxygenase-1 (IDO1), a target in cancer therapy . The compound demonstrated nanomolar-level potency in cell-based assays, highlighting its potential as an antitumor agent.
| Compound | IC50 (nM) | Target |
|---|---|---|
| This compound | < 100 | IDO1 |
| O-benzylhydroxylamine | < 10 | IDO1 |
Cytotoxicity Studies
Cytotoxicity studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, derivatives of hydroxylamines were tested against human leukemia and breast cancer cell lines, demonstrating greater cytotoxic effects than traditional chemotherapeutics like doxorubicin .
Case Studies
- IDO1 Inhibition : A study evaluated the inhibition of IDO1 by various hydroxylamines, including O-(2-fluorophenyl) derivatives. The results indicated that these compounds could effectively reduce tumor growth in models of cancer characterized by immune suppression .
- Brain Penetration : Another research project investigated the ability of hydroxylamine-based compounds to penetrate the blood-brain barrier (BBB). The findings suggested that modifications to the hydroxylamine structure could enhance permeability and reduce efflux ratios, making them promising candidates for treating brain tumors .
Safety and Toxicology
Despite its promising biological activity, safety assessments are crucial. The Ames fluctuation assay indicated that this compound did not exhibit mutagenic or genotoxic properties under the tested conditions . This suggests a favorable safety profile for further development.
Chemical Reactions Analysis
Nucleophilic Addition to Carbonyl Compounds
O-(2-fluorophenyl)hydroxylamine hydrochloride acts as a nucleophile, reacting with aldehydes and ketones to form stable oxime derivatives. The fluorine atom enhances reactivity by polarizing the hydroxylamine group .
Mechanism :
The hydroxylamine group attacks the carbonyl carbon, forming a tetrahedral intermediate that dehydrates to yield the oxime :
Cyclization Reactions
The compound participates in intramolecular cyclization to form heterocycles like isoxazolines, driven by the fluorine atom’s electronic effects .
| Reaction Type | Product | Conditions | Catalyst | Reference |
|---|---|---|---|---|
| Thermal cyclization | 5-Fluoro-2-isoxazoline | Toluene, 110°C, 12 hr | None | |
| Acid-catalyzed | Isoxazolol derivative | HCl, H₂O, RT | HCl |
Example :
Under acidic conditions, the hydroxylamine group reacts with adjacent carbonyl groups to form isoxazolols :
Oxidation and Redox Reactions
The hydroxylamine moiety undergoes oxidation to nitroso derivatives or serves as a reducing agent .
| Reagent | Product | Conditions | Observations | Reference |
|---|---|---|---|---|
| KMnO₄ (acidic) | Nitroso compound | H₂SO₄, 0°C, 1 hr | Rapid oxidation | |
| Fe³⁺ | NH₃ + byproducts | Aqueous, RT | Redox decomposition |
Mechanism :
Oxidation involves two-electron transfer, forming a nitroso intermediate:
Metal Chelation
The hydroxylamine group binds transition metals, forming complexes used in catalysis or analytical chemistry .
| Metal Ion | Complex Structure | Application | Reference |
|---|---|---|---|
| Cu²⁺ | Square-planar complex | Redox catalysis | |
| Fe³⁺ | Octahedral coordination | Spectrophotometric analysis |
Example :
Coordination with Cu²⁺ enhances catalytic activity in hydroxylation reactions:
Condensation with Imines
The compound reacts with imines to form hydrazine derivatives, useful in pharmaceutical synthesis .
| Imine | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| Benzylideneaniline | N-substituted hydrazine | EtOH, reflux, 3 hr | 70% |
Stability and Decomposition
The compound decomposes under acidic or oxidative conditions, releasing ammonia and fluorinated byproducts .
Key Factors :
-
pH Sensitivity : Stable in neutral conditions but decomposes at pH < 4 or > 9 .
-
Thermal Stability : Decomposes above 180°C, forming volatile fluorinated compounds .
Comparative Reactivity
The fluorine substituent at the ortho position enhances nucleophilicity compared to non-fluorinated analogs:
| Compound | Reactivity (k, M⁻¹s⁻¹) | Reference |
|---|---|---|
| O-(2-Fluorophenyl)hydroxylamine | 1.2 × 10⁻³ | |
| O-(Phenyl)hydroxylamine | 8.5 × 10⁻⁴ |
Q & A
Q. What are the standard synthetic routes for O-(2-fluorophenyl)hydroxylamine hydrochloride, and how can reaction conditions be optimized?
A common method involves reacting 2-fluorophenylmethyl chloride with hydroxylamine hydrochloride in the presence of a base (e.g., NaOH) under mild conditions (room temperature, 6–12 hours). This approach is adapted from analogous syntheses of hydroxylamine derivatives, where steric and electronic effects of substituents influence yields . Key optimization steps include:
- Temperature control : Elevated temperatures may lead to hydrolysis of the hydroxylamine product.
- Base selection : Sodium hydroxide or potassium carbonate are preferred for deprotonation without side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
| Parameter | Optimal Condition |
|---|---|
| Temperature | 20–25°C |
| Reaction Time | 8–10 hours |
| Solvent | Dimethylformamide (DMF) |
| Yield Range | 60–75% (based on analogs) |
Q. How can researchers ensure the stability and purity of this compound during storage?
This compound is hygroscopic and prone to oxidation. Methodological recommendations include:
- Storage : In airtight containers under inert gas (argon or nitrogen) at –20°C to prevent decomposition.
- Purity assessment : Use HPLC with UV detection (λ = 254 nm) and a C18 column. Mobile phase: 70% acetonitrile/30% water with 0.1% trifluoroacetic acid .
- Stability testing : Monitor via periodic NMR (disappearance of NH₂OH peaks at δ 5.2–5.5 ppm indicates degradation) .
Advanced Research Questions
Q. How does this compound perform as a derivatizing agent for carbonyl compound analysis in metabolomics?
This compound reacts with carbonyl groups to form stable oxime derivatives, enhancing detection sensitivity in GC-MS or LC-MS. Key methodological considerations:
- Derivatization protocol : Incubate with carbonyl-containing analytes (e.g., aldehydes) in acidic buffer (pH 3–4) at 60°C for 30 minutes. The electron-withdrawing fluorine substituent improves derivative stability .
- Interference mitigation : Use deuterated internal standards (e.g., d₂-labeled analogs) to correct for matrix effects .
Q. What experimental strategies address discrepancies in redox reactions involving this compound?
Contradictions in reduction efficiency (e.g., incomplete Fe³⁺→Fe²⁺ conversion) may arise from competing side reactions or steric hindrance. Solutions include:
Q. How can researchers optimize reaction workup to isolate this compound from by-products?
- Extraction : Partition the crude product between ethyl acetate and 1M HCl. The hydrochloride salt partitions into the aqueous layer, while organic by-products remain in the organic phase.
- Recrystallization : Use ethanol/water (3:1 v/v) to achieve >95% purity. Monitor crystal formation via polarized light microscopy to avoid polymorphic inconsistencies .
Data Contradiction Analysis
Q. Why might NMR spectra of this compound show unexpected peaks, and how can this be resolved?
Observed anomalies (e.g., multiplets near δ 7.0–7.5 ppm) often stem from:
- Incomplete purification : Residual 2-fluorophenylmethyl chloride (δ 4.5–5.0 ppm for CH₂Cl). Re-extract with hexane to remove hydrophobic impurities.
- Tautomerism : Hydroxylamine can exist as NH₂OH or NHOH tautomers, causing split peaks. Use D₂O exchange to confirm NH protons .
Methodological Recommendations for Complex Matrices
Q. What protocols validate the use of this compound in detecting reactive oxygen species (ROS) in cellular assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
